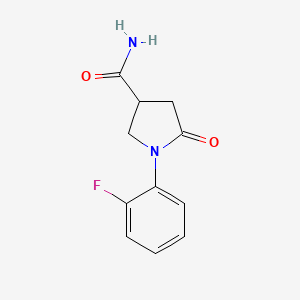

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-3-1-2-4-9(8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCVAJKEFYRPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine core with a carboxamide functional group and a fluorophenyl substituent, which influences its biological properties. The presence of the fluorine atom can enhance lipophilicity and potentially improve binding affinity to biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of 5-oxopyrrolidine exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCf7 (breast adenocarcinoma) cells. The structure-activity relationship (SAR) indicates that modifications to the compound can enhance its anticancer efficacy .

- Antimicrobial Activity : The compound has demonstrated activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

The mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : The compound may act as an inhibitor of autotaxin, an enzyme involved in lysophosphatidic acid production, which is implicated in cancer progression and fibrotic diseases. This inhibition could lead to reduced tumor growth and metastasis.

- Cell Cycle Arrest and Apoptosis Induction : In cancer cell lines, the compound has been shown to induce apoptosis by modulating key apoptotic proteins such as Bax and Bcl-2, leading to increased cell death in malignant cells while sparing normal cells .

Anticancer Activity

In a study evaluating the anticancer potential of various 5-oxopyrrolidine derivatives, this compound exhibited significant cytotoxic effects against A549 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 12 | Apoptosis induction |

| Cisplatin | A549 | 10 | DNA cross-linking |

Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against resistant strains. It was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| MRSA | 8 | Lower than clindamycin (16 µg/mL) |

| Klebsiella pneumoniae | 4 | Comparable to vancomycin |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H12FNO2

- Molecular Weight : 219.23 g/mol

- CAS Number : 1239772-60-1

The compound features a pyrrolidine ring with a carboxamide functional group, which is crucial for its biological activity. The inclusion of a fluorine atom enhances its lipophilicity, potentially improving membrane permeability.

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide exhibits several biological activities that make it a candidate for therapeutic applications:

- Ion Channel Modulation : The compound acts as a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in chloride ion transport across epithelial membranes. This property is particularly relevant for treating cystic fibrosis and other respiratory disorders characterized by dysfunctional CFTR channels.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit inflammatory pathways, making it a potential candidate for treating chronic inflammatory conditions.

Cystic Fibrosis Treatment

The primary application of this compound is in the treatment of cystic fibrosis. By inhibiting the CFTR protein, the compound may help restore chloride transport in patients with CFTR mutations. Current research includes clinical trials assessing its efficacy and safety in human subjects.

Oncology

Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells. Research has shown that related compounds can inhibit cell proliferation in various cancer cell lines, including cervical and liver cancers . The mechanism involves the regulation of apoptotic proteins, suggesting potential applications in cancer therapy.

Case Study 1: Cystic Fibrosis

A study conducted by researchers at the University of Iowa demonstrated that this compound significantly reduced chloride secretion in cultured airway epithelial cells derived from cystic fibrosis patients. This finding supports its potential as a therapeutic agent for restoring ion balance in affected individuals.

Case Study 2: Anti-Cancer Activity

In another investigation, a series of analogs based on this compound were synthesized and tested against human hepatocarcinoma cells (HepG2). Results indicated that these compounds could induce apoptosis through the modulation of the Bcl-2 family proteins, highlighting their potential as anti-cancer agents .

Current Research Trends

Research on this compound continues to evolve, with several key areas being explored:

- Optimization of Pharmacokinetics : Efforts are underway to enhance the bioavailability and reduce toxicity through structural modifications and formulation strategies.

- Combination Therapies : Investigations are exploring the use of this compound in combination with other drugs to improve treatment outcomes for cystic fibrosis and cancer patients.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activity Profiles of Analogous Compounds

Impact of Fluorination

- 2-Fluorophenyl vs. Hydroxyphenyl : The fluorinated analog exhibits increased lipophilicity (logP ~1.8 vs. ~1.2 for hydroxyphenyl derivatives), enhancing membrane permeability . However, hydroxyl groups in analogs like 1-(5-chloro-2-hydroxyphenyl) derivatives improve antioxidant activity via radical scavenging, achieving 1.5× higher efficacy than ascorbic acid .

- 4-Fluorobenzyl vs. 2-Fluorophenyl : The 4-fluorobenzyl substitution in elastase inhibitors demonstrates superior enzyme binding (IC₅₀: 0.34 µM) due to optimal steric alignment, whereas 2-fluorophenyl derivatives may prioritize antiviral or anticancer targets .

Role of Functional Groups

- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives generally exhibit improved metabolic stability over carboxylic acids. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide shows sustained antimicrobial action (MIC: 2–8 µg/mL) compared to shorter-lived carboxylic acid analogs .

- Heterocyclic Moieties : Thiadiazol- or oxadiazol-containing derivatives (e.g., Y042-3834) display antiviral activity against MERS-CoV, likely due to interactions with viral proteases or host cell receptors .

Pharmacological Specificity

- Antimicrobial Activity : Hydroxyphenyl and chlorophenyl derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)) show broad-spectrum activity against Gram-positive bacteria (MIC: 4 µg/mL) and fungi (MIC: 8 µg/mL) via membrane disruption . Fluorophenyl analogs may lack this specificity but could excel in eukaryotic targets.

- Antioxidant Efficacy: Electron-donating groups (e.g., hydroxyl, amino) enhance radical scavenging. The 5-thioxo-1,3,4-oxadiazolyl derivative in achieves 1.149 optical density in reducing power assays, surpassing ascorbic acid .

- Anticancer Potential: 5-Oxopyrrolidine derivatives with dichlorophenyl groups induce apoptosis in colorectal cancer cells (IC₅₀: 12 µM) via ROS generation, a mechanism less pronounced in fluorophenyl analogs .

Preparation Methods

Multicomponent One-Pot Synthesis via Ugi Condensation and Cyclization

A reported method involves a one-pot synthesis using Ugi condensation followed by intramolecular nucleophilic substitution to form the pyrrolidine ring. For example, a mixture of 4-fluoroaniline and substituted (E)-3-(4-chlorophenyl)acrylaldehyde is stirred in ethanol-water at room temperature. After initial imine formation, Baylis-Hillman acid and cyclohexyl isocyanide are added sequentially. The reaction mixture is then basified with potassium carbonate solution in intervals to promote cyclization, monitored by thin-layer chromatography. The crude product is precipitated, filtered, washed, and recrystallized to yield the target 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide derivative with high purity. This method is advantageous for its mild conditions and relatively short reaction time (~4-6 hours total).

Esterification and Hydrazide Formation Followed by Condensation

Another approach begins with 5-oxopyrrolidine-3-carboxylic acid derivatives, which are esterified using methanol in the presence of catalytic sulfuric acid to form methyl esters. These esters are then converted to acid hydrazides by reaction with hydrazine hydrate in refluxing propan-2-ol. The hydrazides undergo condensation with aromatic aldehydes to yield hydrazone derivatives, which can be further transformed into the desired carboxamide compounds. This route allows for structural diversity by varying the aldehyde component and is useful for generating libraries of analogs.

Preparation from 3-Pyrrolidinecarboxylic Acid Derivatives

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The one-pot Ugi condensation approach is efficient for synthesizing complex pyrrolidine derivatives with multiple substituents and has been used to generate compounds with promising anticancer activity.

- Esterification and hydrazide formation allow for modular synthesis of hydrazone and azole derivatives, expanding the chemical space for biological screening.

- The route starting from 3-pyrrolidinecarboxylic acid is practical for large-scale synthesis due to its simplicity and high yield.

- Analytical techniques such as ^1H NMR, ^13C NMR, and molecular docking are routinely employed to confirm structure and optimize interactions with biological targets.

- Reaction monitoring by thin-layer chromatography ensures completion and purity of the product.

Q & A

Basic Research Question

- NMR : H and C NMR are used to verify the presence of the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the pyrrolidinone ring (carbonyl carbon at ~175 ppm). F NMR confirms fluorine substitution patterns .

- IR : A strong absorption band near 1680–1700 cm indicates the carbonyl group of the pyrrolidinone ring .

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement, particularly for chiral centers in derivatives .

What in vitro assays are recommended for evaluating the compound’s biological activity, and what mechanisms are hypothesized?

Basic Research Question

Common assays include:

- Anticancer activity : MTT or SRB assays using human cancer cell lines (e.g., MCF-7, A549) to measure IC values .

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria or fungi .

Mechanistic hypotheses often involve targeting kinases or disrupting microtubule assembly, inferred from structural analogs with fluorophenyl groups .

How does the fluorophenyl substitution pattern influence physicochemical properties and bioactivity?

Advanced Research Question

- Lipophilicity : Fluorine at the 2-position increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Bioactivity : The 2-fluorophenyl group may improve binding affinity to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites). Comparative studies with 3- or 4-fluorophenyl analogs reveal positional effects on IC values .

What computational methods are used to predict interactions between the compound and biological targets?

Advanced Research Question

- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with proteins (e.g., EGFR kinase), highlighting hydrogen bonds with the carboxamide group and hydrophobic contacts with the fluorophenyl moiety .

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to validate docking results .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

- Control standardization : Ensure consistent cell lines, assay protocols, and compound purity (e.g., HPLC ≥95%) .

- Dose-response validation : Replicate experiments with gradient concentrations to confirm activity trends.

- Mechanistic follow-up : Use siRNA knockdown or Western blotting to verify target engagement .

What strategies optimize the synthetic pathway for scalability and reproducibility?

Advanced Research Question

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate key steps like cyclization .

- Solvent optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) without compromising yield .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

What challenges arise in isolating and purifying intermediates, and how can they be mitigated?

Advanced Research Question

- Byproduct formation : Side reactions during cyclization (e.g., dimerization) require careful pH control (pH 6–7) and low temperatures (0–5°C) .

- Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients for polar intermediates. For crystalline products, optimize solvent pairs (e.g., ethyl acetate/hexane) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

- pH stability : The compound may hydrolyze in acidic/basic conditions (pH <3 or >10), requiring neutral buffers for biological assays .

- Thermal stability : Store at –20°C in anhydrous DMSO to prevent decomposition. TGA analysis can determine degradation thresholds (e.g., >150°C) .

What in vivo models are appropriate for preclinical evaluation of this compound?

Advanced Research Question

- Xenograft models : Nude mice implanted with human cancer cells (e.g., HCT-116) to assess tumor growth inhibition .

- PK/PD studies : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution. Dose optimization (e.g., 10–50 mg/kg, oral or i.p.) is guided by in vitro toxicity (e.g., HEK293 cell viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.